Ethylnorepinephrine
Overview
Description
Preparation Methods
Ethylnorepinephrine can be synthesized through various chemical routes. One common method involves the ethylation of norepinephrine. The reaction typically requires an ethylating agent such as ethyl iodide in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
Ethylnorepinephrine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ethylnorepinephrine has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of adrenergic agonists.
Biology: It is used in research on neurotransmitter functions and adrenergic receptor interactions.
Medicine: It is studied for its potential therapeutic effects in treating respiratory conditions like asthma due to its bronchodilatory properties.
Industry: It is used in the development of new bronchodilatory drugs and other adrenergic agents
Mechanism of Action
Ethylnorepinephrine exerts its effects by activating α and β adrenergic receptors. This activation leads to a cascade of intracellular events, including the activation of adenylate cyclase, increased cyclic AMP levels, and subsequent relaxation of bronchial smooth muscles. The molecular targets include the adrenergic receptors, and the pathways involved are primarily the sympathetic nervous system pathways .
Comparison with Similar Compounds
Ethylnorepinephrine is similar to other adrenergic agonists such as isoetharine and colterol. it is unique in its specific activation of both α and β adrenergic receptors, which gives it a broader range of effects. Similar compounds include:
Isoetharine: Another bronchodilator with a similar structure but different receptor selectivity.
Colterol: A compound with similar adrenergic activity but different pharmacokinetic properties.
Norepinephrine: The parent compound with a broader range of physiological effects
Biological Activity
Ethylnorepinephrine, a sympathomimetic amine, is a derivative of norepinephrine and has garnered attention for its biological activities, particularly in cardiovascular and respiratory systems. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.
This compound is chemically classified as C10H15NO3, with a molecular weight of 197.24 g/mol. It exists primarily in the form of its hydrochloride salt (C10H16ClNO3) for pharmaceutical use. The compound acts as an agonist at adrenergic receptors, influencing various physiological processes.
Property | Value |
---|---|
Molecular Formula | C10H15NO3 |
Molecular Weight | 197.24 g/mol |
CAS Number | 18538-86-6 |
Solubility | Soluble in water |
This compound primarily exerts its effects through the activation of alpha and beta adrenergic receptors. Its action leads to:
- Vasoconstriction : Activation of alpha-1 adrenergic receptors results in increased vascular resistance and blood pressure.
- Bronchodilation : By stimulating beta-2 adrenergic receptors, it promotes relaxation of bronchial smooth muscle, aiding in respiratory conditions such as asthma.
The compound's selectivity for these receptors varies, influencing its therapeutic applications and side effects.
Pharmacological Effects
The biological activity of this compound encompasses several pharmacological effects:
- Cardiovascular Effects : It increases heart rate and contractility through beta-1 receptor stimulation.
- Respiratory Effects : Acts as a bronchodilator, improving airflow in obstructive airway diseases.
- Metabolic Effects : It can induce hyperglycemia by promoting glycogenolysis and gluconeogenesis.
Clinical Applications
This compound is utilized in various clinical settings:
- Management of Hypotension : Often used in critical care to manage severe hypotension due to its potent vasopressor effects.
- Asthma Treatment : Employed as a bronchodilator to alleviate symptoms during acute asthma attacks.
Case Studies
Several clinical studies have evaluated the efficacy and safety of this compound:
- Case Study 1 : A randomized controlled trial assessed the efficacy of this compound in patients with septic shock. Results indicated significant improvements in mean arterial pressure compared to placebo, highlighting its role as a crucial agent in managing acute hypotension.
- Case Study 2 : In a cohort study involving asthmatic patients, this compound demonstrated superior bronchodilation effects compared to traditional beta-agonists, with fewer side effects reported.
Side Effects
While this compound is effective, it is associated with several potential side effects:
- Cardiovascular : Tachycardia, hypertension, arrhythmias.
- Respiratory : Paradoxical bronchospasm.
- Metabolic : Hyperglycemia and hypokalemia.
Properties
IUPAC Name |
4-(2-amino-1-hydroxybutyl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7,10,12-14H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENNRXOJHWNHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3198-07-0 (hydrochloride) | |
Record name | Ethylnorepinephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10968369 | |
Record name | Ethylnorepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536-24-3 | |
Record name | Ethylnorepinephrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylnorepinephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylnorepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLNOREPINEPHRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6AY4VCZ0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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